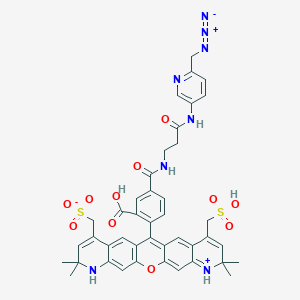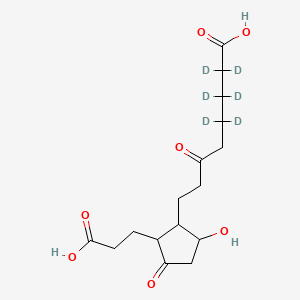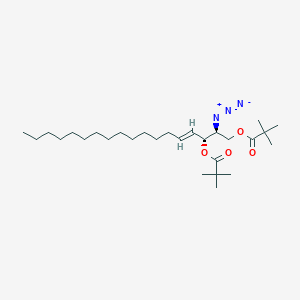
3-(6-Azidohexyloxy)-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Azidohexyloxy)-5-bromopyridine: is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and an azidohexyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Azidohexyloxy)-5-bromopyridine typically involves the following steps:
Bromination: The starting material, 3-hydroxypyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated intermediate is then alkylated with 6-bromohexanol to introduce the hexyloxy group at the 3-position.
Azidation: Finally, the hexyloxy group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(6-Azidohexyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Click Chemistry: Alkynes, copper(I) catalysts, solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., triphenylphosphine, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products:
Substitution: Various substituted pyridines.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(6-Azidohexyloxy)-5-bromopyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry .
Biology and Medicine: The compound’s azido group allows for bioconjugation, making it useful in the development of biocompatible materials and drug delivery systems .
Industry: In materials science, it is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-(6-Azidohexyloxy)-5-bromopyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Bromine Atom:
These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile for different applications.
Comparison with Similar Compounds
3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles: These compounds also feature a pyridine ring with different substituents and have applications in fluorescence and biological activities.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: These compounds are known for their energetic properties and low sensitivities.
Uniqueness: 3-(6-Azidohexyloxy)-5-bromopyridine is unique due to its combination of an azido group and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H15BrN4O |
|---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-(6-azidohexoxy)-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN4O/c12-10-7-11(9-14-8-10)17-6-4-2-1-3-5-15-16-13/h7-9H,1-6H2 |
InChI Key |
NZTQAWJGDPYBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)





![1-[2-(3-Bromophenyl)-ethyl]-4,4-difluoropiperidine](/img/structure/B13721929.png)

![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
